YC-1

描述

It was first synthesized in 1994 and has since been studied for its various bioactivities, including the stimulation of platelet-soluble guanylate cyclase, indirect elevation of platelet cyclic guanosine monophosphate levels, and inhibition of hypoxia-inducible factor-1 and nuclear factor kappa light chain enhancer of activated B cells .

科学研究应用

yc-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying indazole derivatives and their reactivity.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Explored for its potential as an anticancer agent, antiplatelet agent, and treatment for pulmonary hypertension.

Industry: Used in the development of new pharmaceuticals and as a research tool for studying guanylate cyclase activators

作用机制

Target of Action

YC-1, also known as Lificiguat, primarily targets the soluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway , which is involved in various physiological processes such as vasodilation and inhibition of platelet aggregation . In addition to sGC, this compound has been found to inhibit hypoxia-inducible factor-1 (HIF-1) and nuclear factor kappa light chain enhancer of activated B cells (NF-κB) .

Mode of Action

This compound acts as a stimulator of sGC , leading to an increase in cGMP levels . This stimulation can occur independently of nitric oxide (NO), but the presence of NO or carbon monoxide (CO) can enhance the activation . Furthermore, this compound inhibits HIF-1 and NF-κB, thereby affecting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sGC/cGMP pathway . By stimulating sGC, this compound elevates the levels of cGMP, which is a critical mediator of vascular relaxation . Additionally, this compound’s inhibition of HIF-1 and NF-κB impacts several other pathways, including those involved in inflammation, cancer progression, and neural protection .

Result of Action

This compound exhibits a range of molecular and cellular effects due to its action on sGC and other targets. It has been shown to inhibit platelet aggregation, exhibit anticancer activities, reverse chemoresistance, inhibit retinal neovascularization, provide neural protection, and decrease allergic inflammatory gene expression . Additionally, this compound has been found to induce apoptosis and inhibit tumor growth of breast cancer cells via down-regulation of EZH2 by activating c-Cbl and ERK .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of gaseous activators like NO or CO can enhance the activation of sGC by this compound Additionally, the cellular environment, including the presence of other signaling molecules and the state of the targeted pathways, can impact the compound’s action

生化分析

Biochemical Properties

Lificiguat binds to the β subunit of soluble guanylyl cyclase (sGC) with a Kd of 0.6-1.1 μM in the presence of CO . In the absence of CO, Lificiguat binds with a Kd of 9-21 μM . Lificiguat greatly enhances CO binding to heterodimeric sGC .

Cellular Effects

Lificiguat has been found to inhibit the activity of the nuclear factor kappa light chain enhancer of activated B cells (NF-κB), which is a critical signaling pathway for learning and memory . It also exhibits anticancer activities .

Molecular Mechanism

Lificiguat exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates sGC two- to four-fold in the absence of NO but acts synergistically with CO or NO to achieve several hundred fold activation .

Dosage Effects in Animal Models

The effects of Lificiguat vary with different dosages in animal models

Metabolic Pathways

Lificiguat is involved in the NO-independent sGC/cGMP pathway

准备方法

Synthetic Routes and Reaction Conditions: yc-1 is synthesized through a multi-step processThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反应分析

Types of Reactions: yc-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of organic solvents and catalysts.

Major Products:

相似化合物的比较

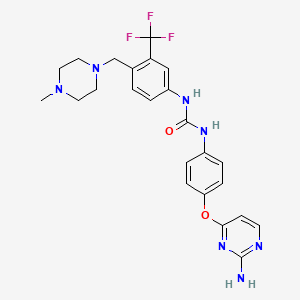

Riociguat: A soluble guanylate cyclase stimulator used to treat pulmonary hypertension.

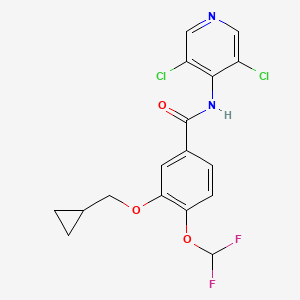

Vericiguat: Another soluble guanylate cyclase stimulator used for heart failure treatment.

Uniqueness: yc-1 is unique due to its dual role as a soluble guanylate cyclase activator and hypoxia-inducible factor-1 inhibitor. This dual functionality makes it a valuable compound for studying various biological processes and developing new therapeutic agents .

属性

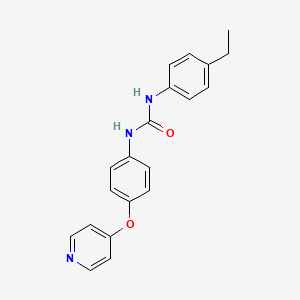

IUPAC Name |

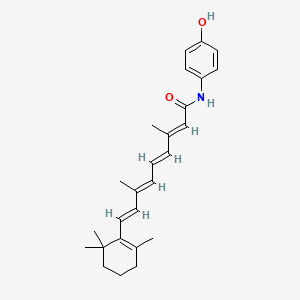

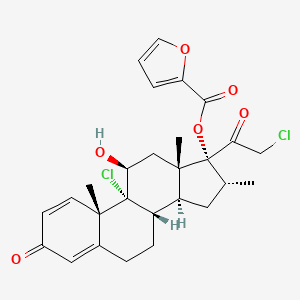

[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQVFCKUDYMWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165635 | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170632-47-0 | |

| Record name | Lificiguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lificiguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | yc-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of YC-1?

A1: this compound primarily targets soluble guanylyl cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. [, , , , , ]

Q2: How does this compound interact with sGC?

A2: this compound acts as an allosteric activator of sGC, binding to a site distinct from the catalytic site and increasing the enzyme's sensitivity to NO and carbon monoxide (CO). [, , ]

Q3: Does this compound require NO to activate sGC?

A3: While this compound can directly activate sGC, its effects are significantly potentiated in the presence of NO. [, , ]

Q4: What are the downstream effects of this compound-mediated sGC activation?

A4: this compound-mediated sGC activation leads to increased production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in vasodilation, inhibition of platelet aggregation, and modulation of cell growth and proliferation. [, , , ]

Q5: Does this compound exhibit biological activities independent of sGC?

A5: Yes, research suggests that this compound can also exert effects independent of sGC. For example, it has been shown to inhibit the voltage-dependent potassium channels in vascular smooth muscle cells. []

Q6: How does this compound impact hypoxia-inducible factor-1α (HIF-1α)?

A6: this compound has demonstrated the ability to inhibit HIF-1α, a transcription factor crucial in cellular responses to hypoxia, through both protein degradation and functional inactivation. [, , , , ]

Q7: What is the mechanism behind this compound's inhibition of HIF-1α?

A7: this compound promotes the binding of factor-inhibiting HIF (FIH) to HIF-1α, leading to the dissociation of the transcriptional coactivator p300 from HIF-1α, ultimately impairing its transcriptional activity. [] Additionally, this compound can induce HIF-1α degradation. [, , , , ]

Q8: What is the significance of this compound's inhibitory effect on HIF-1α in cancer?

A8: HIF-1α is known to promote tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread to other tissues) under hypoxic conditions, which are common in the tumor microenvironment. Therefore, this compound's inhibition of HIF-1α holds potential as an anti-cancer strategy. [, , , , ]

Q9: How does this compound affect matrix metalloproteinases (MMPs)?

A9: Studies show that this compound can inhibit the expression and activity of MMP-2 and MMP-9, enzymes involved in the breakdown of the extracellular matrix, which is important for processes like wound healing and tumor invasion. [, ]

Q10: What is the significance of this compound's inhibitory effect on MMPs?

A10: Inhibiting MMPs, particularly MMP-2 and MMP-9, could be beneficial in managing conditions involving excessive or undesired extracellular matrix degradation, such as cancer invasion and metastasis, as well as restenosis (re-narrowing of blood vessels after procedures like angioplasty). [, ]

Q11: Does this compound affect the expression of heat shock protein 70 (Hsp70)?

A11: this compound has been shown to increase Hsp70 expression in vascular smooth muscle cells, likely through the activation of heat shock factor 1 (HSF-1). []

Q12: What is the potential significance of this compound-mediated Hsp70 induction?

A12: Hsp70 is a chaperone protein that protects cells from stress-induced damage. Upregulating Hsp70 with this compound could potentially protect vascular cells from damage caused by oxidative stress or other insults, potentially benefiting cardiovascular health. []

Q13: How does this compound affect inflammatory responses?

A13: this compound has demonstrated anti-inflammatory properties in various models by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as reducing the expression of inflammatory enzymes like iNOS and COX-2. [, , ]

Q14: What are the potential mechanisms underlying the anti-inflammatory effects of this compound?

A14: The anti-inflammatory effects of this compound are thought to be mediated through multiple mechanisms, including the inhibition of NF-κB activation, suppression of STAT3 signaling, and modulation of the HO-1/CO system. [, , , ]

Q15: Does this compound affect platelet function?

A15: Yes, this compound has been shown to inhibit platelet aggregation and adhesion, potentially through its ability to activate sGC and increase cGMP levels in platelets. [, , ]

Q16: Is there any spectroscopic data available for this compound?

A16: While the provided abstracts don't specify spectroscopic data, resonance Raman spectroscopy has been used to study the interaction of this compound with the CO-bound form of sGC, revealing shifts in vibrational frequencies indicative of structural changes upon binding. [, ]

Q17: Has this compound been formulated for specific applications?

A17: Yes, research indicates this compound has been incorporated into a polyethylene glycol (PEG) hydrogel for localized delivery to blood vessels, demonstrating potential for preventing restenosis. []

Q18: Has the pharmacokinetic profile of this compound been investigated?

A18: While specific ADME data is limited in the abstracts, studies using animal models demonstrate that this compound can be administered orally and effectively reach target tissues, suggesting favorable pharmacokinetic properties. [, ]

Q19: What in vitro models have been used to study the effects of this compound?

A19: Various cell-based assays have been employed, including:* Human umbilical vein endothelial cells (HUVECs): To assess this compound's effects on angiogenesis. []* Rat aortic smooth muscle cells (VSMCs): To investigate this compound's influence on vascular smooth muscle cell proliferation and signaling pathways. [, ]* Human monocytic THP-1 cells: To study the effects of this compound on cytokine production and MMP activity. [, ]* Human prostate cancer PC-3 cells: To examine the anti-cancer effects of this compound and its impact on NF-κB signaling. []* Human hepatocellular carcinoma (HCC) cells: To explore the anti-proliferative effects of this compound and its role in cell cycle arrest. [, , ]

Q20: What in vivo models have been used to study this compound's efficacy?

A20: Several animal models have been employed, including:

- Mouse Matrigel plug assay: To assess the anti-angiogenic effects of this compound. []

- Rat balloon injury model: To investigate this compound's ability to prevent neointima formation and restenosis. [, ]

- Mouse models of liver fibrosis: To evaluate this compound's effects on liver damage, inflammation, and angiogenesis. []

- Mouse models of choroidal neovascularization (CNV): To assess this compound's impact on abnormal blood vessel growth in the eye. []

- Mouse models of oxygen-induced retinopathy (OIR): To evaluate the effects of this compound on pathological and physiological retinal neovascularization. []

- Mouse models of endotoxemia: To assess the anti-inflammatory and survival benefits of this compound in sepsis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)